1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride
Description
The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride is a synthetic small molecule characterized by a 1,4-diazepane core substituted with a pyrazole moiety and a methoxyphenoxy-ethanone group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Key structural features include:
- 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, often found in bioactive molecules due to its conformational flexibility .
- 3,5-Dimethylpyrazole: A heterocyclic group contributing to hydrogen-bonding interactions and metabolic stability.
- 2-Methoxyphenoxy-ethanone: A lipophilic aromatic substituent that may influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3.ClH/c1-17-15-18(2)25(22-17)14-12-23-9-6-10-24(13-11-23)21(26)16-28-20-8-5-4-7-19(20)27-3;/h4-5,7-8,15H,6,9-14,16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHSKYILDGFXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)COC3=CC=CC=C3OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazole moiety, which is known for its diverse biological activities, and a diazepane ring that contributes to its pharmacological profile.
Antiparasitic Activity
Recent studies have highlighted the potential of pyrazole derivatives in combating parasitic infections. For instance, compounds with similar structural motifs have shown promising results against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism often involves inhibition of specific kinases that are crucial for the survival of the parasite .
Anticancer Properties
The compound's structural components suggest possible interactions with cancer cell pathways. Research indicates that certain pyrazole derivatives exhibit cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism may involve modulation of signaling pathways related to cell survival and death .
Neuropharmacological Effects
Compounds containing diazepane rings are often explored for their neuropharmacological effects. Preliminary data suggest that this compound may exhibit anxiolytic and sedative properties, similar to other diazepam derivatives. This is particularly relevant for conditions such as anxiety disorders where modulation of GABAergic transmission is beneficial .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown to inhibit kinase activity, disrupting critical signaling pathways in parasites and cancer cells.
- GABA Receptor Modulation : The diazepane structure may facilitate interactions with GABA receptors, enhancing inhibitory neurotransmission.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that pyrazole derivatives can induce oxidative stress in targeted cells, leading to apoptosis.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. The incorporation of a 3,5-dimethyl-1H-pyrazole unit in the structure of this compound suggests potential for targeting cancer cells. Studies have shown that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Properties
The compound's structure also indicates potential anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making such compounds valuable in treating inflammatory diseases .
Pharmacological Insights
Central Nervous System (CNS) Effects
The presence of the diazepan moiety suggests potential anxiolytic and sedative effects. Compounds with similar structures have been studied for their ability to modulate GABAergic activity, which is critical for anxiety and mood regulation. This property could lead to applications in treating anxiety disorders and other CNS-related conditions .
Antimicrobial Activity
Preliminary studies indicate that derivatives of pyrazole can exhibit antimicrobial properties. The structural characteristics of this compound may enhance its effectiveness against various bacterial strains, making it a candidate for further research in developing new antibiotics .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions, resulting in materials with desirable mechanical properties and thermal stability. Research into such applications is ongoing, focusing on creating advanced materials for industrial use .
Summary of Research Findings
Case Studies
Case Study 1: Anticancer Research
In a study focusing on pyrazole derivatives, a compound structurally similar to the target compound was shown to significantly reduce tumor size in xenograft models. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Another study demonstrated that a related pyrazole derivative effectively reduced inflammation markers in animal models of arthritis. The compound inhibited COX-2 expression and reduced prostaglandin E2 levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
NMR Spectral Analysis
NMR data from structurally similar compounds (e.g., ) reveal how substituent placement affects chemical shifts. For instance:
The diazepane’s nitrogen atoms likely deshield adjacent protons, distinguishing its NMR profile from macrolide derivatives .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Pyrazole-containing compounds: Known for kinase inhibition (e.g., JAK/STAT inhibitors) due to pyrazole-heterocycle interactions .
- Diazepane derivatives : Exhibit anxiolytic or antipsychotic activity in CNS-targeting drugs (e.g., buspirone analogs) .
- Methoxyphenoxy groups: Enhance blood-brain barrier penetration in neuroactive compounds.
In contrast, Analog A’s triazole-sulfonyl groups are associated with antimicrobial activity , while Analog B’s macrolide structure is linked to immunosuppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
